molecular formula C16H14INO2 B2514597 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile CAS No. 330462-62-9

4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile

Cat. No.: B2514597
CAS No.: 330462-62-9
M. Wt: 379.197
InChI Key: FGQKZXGSNWDUKS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group at the 4-position, an ethoxy group at the 3-position, and an iodine atom at the 5-position of the aromatic ring. The iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry for constructing complex molecules.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQKZXGSNWDUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a benzonitrile derivative followed by the introduction of benzyloxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Formation of benzyloxy aldehydes or acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the nitrile group can form interactions with enzymes or receptors, influencing their activity. The benzyloxy and ethoxy groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile can be contrasted with related compounds, as outlined below:

Structural Analogues with Halogen-Substituted Benzyloxy Groups

  • 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile (CAS 694507-23-8) Key Difference: Substitution of the benzyloxy group with a 2-chlorobenzyloxy moiety. This compound is marketed as a pharmaceutical intermediate .
  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

    • Key Difference : Replacement of the nitrile group (-CN) with an aldehyde (-CHO).
    • Impact : The aldehyde functionality increases electrophilicity, enabling nucleophilic addition reactions (e.g., Grignard additions), whereas the nitrile group in the parent compound is more suited for cyanation or hydrolysis reactions .

Analogues with Varied Aromatic Substituents

  • 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile Key Difference: A 3-fluorobenzyloxy group replaces the benzyloxy group, and the ethoxy group at the 3-position is absent. Impact: Fluorine’s electronegativity may enhance metabolic stability in drug candidates.
  • 4-Bromo-3-(trifluoromethyl)benzonitrile

    • Key Difference : Bromine replaces iodine, and a trifluoromethyl group is present at the 3-position.
    • Impact : Bromine offers a lower-cost alternative for cross-coupling but with slower reaction rates compared to iodine. The trifluoromethyl group increases electron-withdrawing effects, enhancing resistance to oxidation .

Functional Group Variations

  • 1-Benzyloxy-4-iodobenzene
    • Key Difference : Lacks both the ethoxy and nitrile groups.
    • Impact : Simplified structure reduces synthetic utility in multi-step reactions but serves as a precursor for simpler iodinated aromatics .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Functional Group Reactivity Highlights
4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile ~413.64 (estimated) Benzyloxy, ethoxy, iodine Nitrile Cross-coupling, cyanation
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile ~448.09 (estimated) 2-Chlorobenzyloxy, ethoxy, iodine Nitrile Enhanced lipophilicity, steric effects
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde ~420.62 (estimated) 4-Chlorobenzyloxy, ethoxy, iodine Aldehyde Nucleophilic additions
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile ~383.18 (estimated) 3-Fluorobenzyloxy, iodine Nitrile Metabolic stability, faster coupling

Biological Activity

4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex aromatic structure with multiple functional groups that may contribute to its biological properties. Its chemical formula is C16H16BrN2O, and it can be represented as follows:

C16H16BrN2O\text{C}_{16}\text{H}_{16}\text{Br}\text{N}_2\text{O}

Antimicrobial Properties

Research indicates that 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing promising results for potential therapeutic applications against bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile induces apoptosis in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound activates caspase pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerBreast cancer cell lineInduction of apoptosis
AnticancerLung cancer cell lineInduction of apoptosis

The biological activity of 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile is believed to be mediated through its interaction with specific molecular targets. The compound may inhibit key enzymes involved in cellular processes or interfere with signal transduction pathways critical for cell survival.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as topoisomerases, which are crucial for DNA replication and transcription in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Case Studies

A notable case study involved the use of 4-(Benzyloxy)-3-ethoxy-5-iodobenzonitrile in a preclinical model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased levels of apoptotic cells within the tumors, supporting the compound's role as a potential anticancer agent .

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